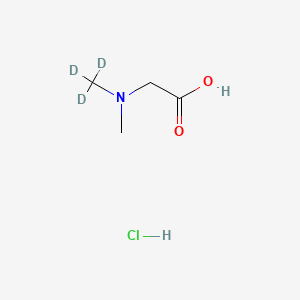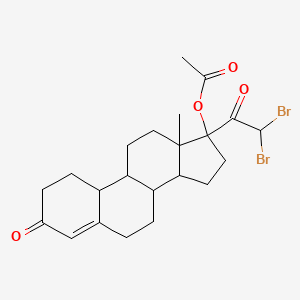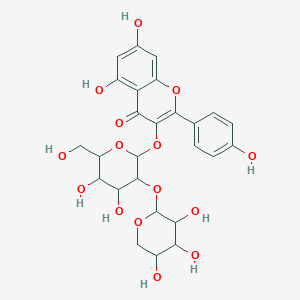
Rustoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rustoside can be synthesized through various methods. One common approach involves the extraction of the compound from plant sources. The extraction process typically involves dissolving the plant material in an organic solvent, followed by purification steps such as crystallization . Another method involves the use of urea or polyethylene glycol to enhance the water solubility of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale extraction from plant materials. The process involves the use of solvents and purification techniques to isolate the compound in its pure form. Advanced encapsulation methods, such as nanoparticles and colloidal systems, are also employed to preserve the biological activity of this compound during production .
Chemical Reactions Analysis
Types of Reactions: Rustoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxidized derivatives with enhanced antioxidant properties .
Scientific Research Applications
Rustoside has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is studied for its antioxidant properties and its ability to interact with free radicals. It is also used as a model compound for studying the behavior of flavonoids in different chemical environments .
Biology: In biological research, this compound is investigated for its potential to reduce inflammation and oxidative stress. It has been shown to inhibit the production of inflammatory cytokines, making it a valuable compound for studying inflammatory diseases .
Medicine: In medicine, this compound is used for its therapeutic properties. It has been studied for its potential to treat conditions such as varicose veins, hemorrhoids, and edema. Additionally, this compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells .
Industry: In the food and beverage industry, this compound is used as a natural food additive and flavor enhancer. Its antioxidant properties make it a valuable natural preservative. In the cosmetics industry, this compound is used for its anti-inflammatory and antioxidant effects, helping to protect the skin from damage caused by free radicals .
Mechanism of Action
Rustoside exerts its effects through multiple mechanisms:
Antioxidant Activity: this compound acts as an antioxidant by neutralizing free radicals and protecting cells from oxidative damage. This activity is crucial for preventing various diseases, including cancer and heart disease .
Anti-inflammatory Effects: this compound inhibits the production of inflammatory cytokines, reducing inflammation in the body. This mechanism is beneficial for treating inflammatory conditions such as arthritis and cardiovascular diseases .
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and oxidative stress. For example, it can inhibit calmodulin-dependent enzymes, influencing cell membrane permeability and intracellular processes .
Comparison with Similar Compounds
Rustoside is unique among flavonoids due to its specific glycoside structure, which combines the flavonol quercetin with the disaccharide rutinose . Similar compounds include:
Quercetin: A flavonol with similar antioxidant and anti-inflammatory properties but lacks the rutinose sugar moiety.
Kaempferol: Another flavonoid with antioxidant properties but differs in its glycoside structure.
Myricetin: A flavonoid with strong antioxidant activity but a different glycoside composition.
This compound’s unique structure contributes to its distinct biological activities and therapeutic potential, making it a valuable compound for various applications.
Properties
CAS No. |
83144-68-7 |
|---|---|
Molecular Formula |
C26H28O15 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2 |
InChI Key |
RXAXTTGJEMODPY-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
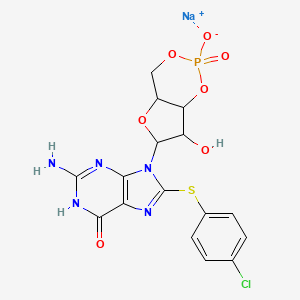
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene](/img/structure/B12298099.png)

![5,7-Dihydroxy-2-[4-methoxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12298111.png)
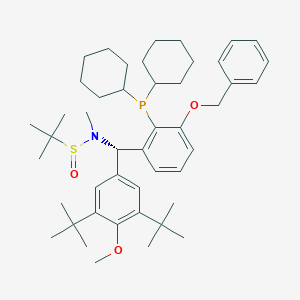
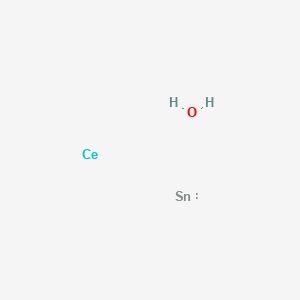
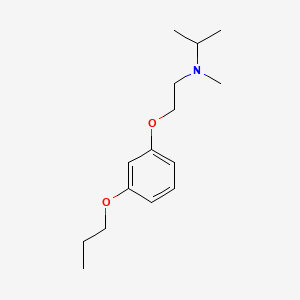
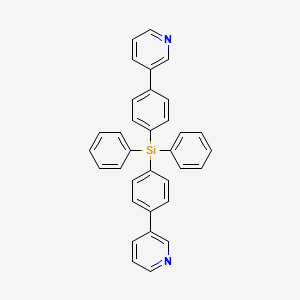
![5-chloro-3-(piperidin-3-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12298142.png)
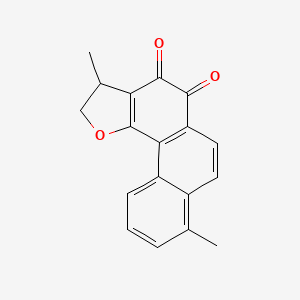
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12298167.png)
